molecular formula C8H13N3O2 B3034076 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 1357924-94-7

8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B3034076
CAS No.: 1357924-94-7
M. Wt: 183.21
InChI Key: RBGQCTGSYGGUES-UHFFFAOYSA-N
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Description

8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is a versatile spirocyclic hydantoin derivative that serves as a privileged scaffold in medicinal chemistry, particularly in central nervous system (CNS) drug discovery. The molecular formula for the free base is C8H13N3O2, and the commonly available hydrochloride salt has a molecular weight of 219.67 g/mol and the CAS Number 1803603-96-4 . This compound is for research use only and is not intended for diagnostic or therapeutic applications. The core research value of this compound lies in its role as a key synthetic intermediate for the development of novel anticonvulsant agents. Structure-activity relationship (SAR) studies have demonstrated that derivatives synthesized from this scaffold exhibit significant protective effects in the maximal electroshock seizure (MES) test, a standard model for identifying anti-epileptic activity . Specific derivatives, such as those incorporating a 2-(4-fluorophenoxy)ethyl moiety at the N-3 position, have shown a significant protective effect on seizures, with some compounds outperforming the standard drug phenytoin in experimental models . The presence of the 8-amino group is a critical structural feature that allows for further functionalization to explore and optimize pharmacological properties . The proposed mechanism of action for this class of compounds is often associated with the modulation of voltage-gated sodium channels, a common target for established anticonvulsant hydantoins like phenytoin . Researchers utilize this building block to create novel derivatives aimed at enhancing potency, improving selectivity, and reducing neurotoxic side effects. When handling this compound, appropriate safety precautions should be observed; it is advised to use personal protective equipment and ensure good ventilation in the workspace . For proper stability, it should be stored under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

8-amino-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c9-5-1-3-8(4-2-5)6(12)10-7(13)11-8/h5H,1-4,9H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGQCTGSYGGUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydantoin Ring Formation

The foundational approach involves cyclocondensation of cyclohexanone derivatives with urea or substituted ureas. For example, 1,3-diazaspiro[4.5]decane-2,4-dione (the non-aminated precursor) is synthesized via a Bucherer-Bergs reaction, where cyclohexanone reacts with urea and ammonium carbonate under acidic conditions. The spiro carbon is formed through intramolecular cyclization, yielding the hydantoin core.

Reaction Conditions :

  • Reactants : Cyclohexanone (1.0 eq), urea (1.2 eq), ammonium carbonate (0.8 eq)
  • Catalyst : HCl (10% v/v)
  • Temperature : 80–100°C, 12–24 hours
  • Yield : 65–72%

Introduction of the 8-Amino Group

To introduce the amino group at position 8, nitration followed by reduction is employed. Nitration of the spirohydantoin intermediate using fuming HNO₃ at 0–5°C produces the 8-nitro derivative, which is reduced via catalytic hydrogenation (H₂, Pd/C) to yield the target amine.

Key Data :

Step Reagents Conditions Yield (%)
Nitration HNO₃ (98%), H₂SO₄ 0–5°C, 2 h 58
Reduction H₂ (1 atm), 10% Pd/C RT, 6 h 85

This two-step process achieves an overall yield of 49% but requires careful handling of corrosive reagents.

Multi-Component Cascade Reactions

Adaptation of the RSC Three-Component Strategy

A metal-free, three-component reaction inspired by Shafiee et al. was modified to incorporate amino precursors. The original method constructs spirooxazolone derivatives via Michael addition/lactonization/decarboxylation using 4-hydroxycoumarin and azlactones. By replacing azlactones with N-protected amino acid anhydrides, the 8-amino group is introduced during the cyclization step.

Optimized Protocol :

  • Reactants : Cyclohexenone (1.0 eq), N-Boc-glycine anhydride (1.2 eq), urea (1.5 eq)
  • Solvent : Propylene carbonate (green solvent)
  • Temperature : 90°C, 8 hours
  • Yield : 68%

Advantages :

  • Atom-economical (82% atom efficiency)
  • Diastereoselectivity >95:5

Electrochemical Synthesis

Anodic Oxidation for α-Amino Nitrile Formation

The electrochemical method described by ACS enables the synthesis of α-amino nitriles, which serve as precursors for spiro compounds. Electrosynthesis of 4-piperidone derivatives (e.g., compound 6 in) at the anode provides a stereocontrolled route. Subsequent alkylation and decyanation yield the spiro framework with an amino group.

Electrochemical Parameters :

  • Electrolyte : LiClO₄ in acetonitrile
  • Current Density : 5 mA/cm²
  • Yield : 54%

Limitations :

  • Requires specialized equipment
  • Scalability challenges

Bromination-Amination Sequential Strategy

Halogenation Followed by Nucleophilic Substitution

A patent-derived approach brominates 1,3-diazaspiro[4.5]decane-2,4-dione at position 8 using N-bromosuccinimide (NBS) under radical initiation. The bromo intermediate undergoes amination with aqueous ammonia under high-pressure conditions.

Reaction Sequence :

  • Bromination :
    • NBS (1.1 eq), AIBN (0.1 eq), CCl₄, reflux, 6 h → 89% yield
  • Amination :
    • NH₃ (7.0 eq), CuI catalyst, 100°C, 12 h → 76% yield

Total Yield : 68%

Modified Chinese Patent Synthesis

Direct Amination via Ammonium Carbonate

The method from CN110818712A was adapted by replacing 2-(ethylamino)acetaldehyde with ammonia gas during the intermediate reaction. Ammonium carbonate acts as both a base and ammonia source, directly introducing the amino group.

Revised Protocol :

Step Reactants Conditions Yield (%)
1 Diethyl oxalate, urea, Na, NH₄HCO₃ 80°C, 4 h 70
2 HCl (conc.), 2-aminoacetaldehyde RT, 2 h 85
3 K₃[Fe(CN)₆], NH₃ gas 60°C, 5 h 63

Overall Yield : 38%

Comparative Analysis of Methods

Method Overall Yield (%) Scalability Green Metrics Stereocontrol
Cyclocondensation 49 Moderate Low Moderate
Multi-Component 68 High High High
Electrochemical 54 Low Moderate High
Bromination-Amination 68 High Low Low
Patent Modification 38 Moderate Moderate Moderate

Key Findings :

  • The multi-component cascade method offers the best balance of yield, stereoselectivity, and environmental friendliness.
  • Electrochemical synthesis, while innovative, faces scalability hurdles.
  • Bromination-amination provides high yields but generates halogenated waste.

Chemical Reactions Analysis

Types of Reactions

8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, the compound is believed to modulate the activity of certain neurotransmitter receptors or ion channels, thereby stabilizing neuronal activity and preventing seizures. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Substituent Variations at Position 8

The biological and chemical properties of spirohydantoins are highly sensitive to substitutions at position 8. Key examples include:

Compound Name Substituent at Position 8 Key Activity/Application Reference(s)
8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Amino (-NH₂) Under investigation for diverse pharmacological roles
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Phenyl (-C₆H₅) 5-HT2A receptor antagonist; antiplatelet activity
8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione Methyl (-CH₃) Hypoglycemic agent in diabetic rat models

Key Findings :

  • The phenyl substituent enhances binding to serotonin receptors, likely due to π-π interactions with aromatic residues in the 5-HT2A receptor .
  • The methyl group improves metabolic stability and bioavailability, as seen in antidiabetic studies where 8-methyl analogs reduced blood glucose levels by 30–40% in vivo .

Modifications in the Spirocyclic Framework

Alterations in ring size or heteroatom composition significantly impact functionality:

Compound Name Structural Feature Key Activity/Application Reference(s)
6,9-Diazaspiro[4.5]decane-8,10-dione Expanded ring (6,9-diaza) Anticonvulsant activity in rodent models
8-Oxa-2-azaspiro[4.5]decane-3,4-dione Oxygen atom replacing nitrogen Material science applications (thermal stability)
6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione Dimethyl groups at positions 6 and 10 Enhanced steric effects for synthetic intermediates

Key Findings :

  • Ring-expanded analogs (e.g., 6,9-diaza) exhibit anticonvulsant effects comparable to phenytoin, likely due to improved blood-brain barrier penetration .
  • Oxygen-containing spirocycles (e.g., 8-oxa) display reduced basicity and increased polarity, making them suitable for agrochemical and material science applications .

Functional Group Additions at Position 3

Sulfonyl and alkyl groups at position 3 modulate receptor affinity and selectivity:

Compound Name Substituent at Position 3 Key Activity/Application Reference(s)
3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione 4-Chlorophenylsulfonyl (-SO₂C₆H₄Cl) Antidiabetic activity (30% glucose reduction)
3-(4-Methoxyphenylsulfonyl)-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione 4-Methoxyphenylsulfonyl (-SO₂C₆H₄OCH₃) Crystal structure confirmed; hypoglycemic potential

Key Findings :

  • Sulfonyl groups enhance interactions with sulfonylurea receptors (SUR1) in pancreatic β-cells, triggering insulin secretion .
  • Electron-donating groups (e.g., methoxy) improve solubility and metabolic stability compared to halogenated derivatives .

Biological Activity

8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is a unique spirocyclic compound with significant biological activity, particularly in the field of medicinal chemistry. This compound has garnered attention for its potential applications as an anticonvulsant agent and its interactions with neuronal signaling pathways.

Chemical Structure and Properties

The compound features a distinctive spirocyclic structure, characterized by a spiro linkage between a diazaspirodecane and a dione moiety. This structural configuration contributes to its unique chemical properties and biological activities.

Anticonvulsant Activity

Research indicates that this compound exhibits notable anticonvulsant properties. It interacts with voltage-gated sodium channels, which are essential for the propagation of action potentials in neurons. By modulating these channels, the compound can reduce neuronal excitability and subsequently decrease the frequency and severity of seizures in animal models.

The mechanism through which this compound exerts its effects involves several biochemical pathways:

  • Ion Channel Modulation : The compound inhibits voltage-gated sodium channels, leading to decreased neuronal excitability.
  • Neurotransmitter Interaction : It may also influence neurotransmitter receptors, stabilizing neuronal activity and preventing seizure occurrences.

Case Studies

Several studies have demonstrated the efficacy of this compound in preclinical models:

  • Animal Model Studies : In various animal models of epilepsy, treatment with this compound resulted in a significant reduction in seizure frequency and severity compared to control groups.
  • Cellular Studies : In vitro studies showed that the compound affects ion channel activity in neuronal cell lines, supporting its role as an anticonvulsant agent.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AnticonvulsantReduced seizure frequency and severity
Ion Channel ModulationInhibition of voltage-gated sodium channels
Neurotransmitter InteractionStabilization of neuronal activity

Comparison with Similar Compounds

This compound can be compared with other diazaspiro compounds to highlight its unique properties:

CompoundUnique FeaturesBiological Activity
8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dioneMethoxy substitution alters reactivityVariable
7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dioneBenzene ring fused to corePotentially similar

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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